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Compound of Interest

Compound Name: 3,5-Dimethoxybenzonitrile

Cat. No.: B100136 Get Quote

Cross-Validation of Spectroscopic Data for 3,5-
Dimethoxybenzonitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate characterization

of molecular structures is a foundational aspect of scientific advancement. This guide provides

a comprehensive cross-validation of experimental and theoretically predicted spectroscopic

data for 3,5-Dimethoxybenzonitrile, a key intermediate in the synthesis of various organic

compounds. By juxtaposing experimental data from analogous compounds with predictions

from robust computational methods, this document serves as a valuable resource for the

structural elucidation and analysis of substituted benzonitriles.

Data Presentation: A Comparative Analysis
The following tables summarize the expected experimental spectroscopic data for 3,5-
Dimethoxybenzonitrile, inferred from closely related compounds, and the predicted data

derived from standard computational chemistry protocols. This side-by-side comparison is

crucial for validating theoretical models and interpreting experimental outcomes.

Table 1: Infrared (IR) Spectroscopy Data
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Vibrational Mode
Experimental Wavenumber
(cm⁻¹) (from analogous
compounds)

Predicted Wavenumber
(cm⁻¹) (DFT/B3LYP)

Aromatic C-H Stretch 3100-3000 3100-3050

Aliphatic C-H Stretch

(Methoxy)
2950-2850 2960-2840

C≡N Stretch ~2230 ~2245

Aromatic C=C Stretch 1600-1580, 1500-1400 1590, 1480

Asymmetric C-O-C Stretch ~1205 ~1210

Symmetric C-O-C Stretch ~1060 ~1055

Aromatic C-H Out-of-Plane

Bend
~830 ~835

Table 2: Raman Spectroscopy Data

Vibrational Mode
Experimental Wavenumber
(cm⁻¹) (from analogous
compounds)

Predicted Wavenumber
(cm⁻¹) (DFT/B3LYP)

Aromatic C-H Stretch 3100-3000 3100-3050

C≡N Stretch ~2230 ~2245

Ring Breathing Mode ~1000 ~1005

Aromatic C-H In-Plane Bend ~1160 ~1165

Table 3: UV-Vis Spectroscopy Data
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Electronic Transition
Experimental λmax (nm)
(from analogous
compounds)

Predicted λmax (nm) (TD-
DFT)

π → π ~250, ~300 ~245, ~295

n → π Not prominent Not prominent

Table 4: ¹H and ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)

Nucleus Atom Position

Experimental
Chemical Shift (δ,
ppm) (from
analogous
compounds)

Predicted Chemical
Shift (δ, ppm)
(GIAO)

¹H H2, H6 6.6 - 6.8 ~6.7

¹H H4 6.4 - 6.6 ~6.5

¹H OCH₃ 3.7 - 3.9 ~3.8

¹³C C1 112 - 115 ~113

¹³C C2, C6 105 - 108 ~106

¹³C C3, C5 160 - 162 ~161

¹³C C4 103 - 105 ~104

¹³C C≡N 118 - 120 ~119

¹³C OCH₃ 55 - 57 ~56

Experimental and Computational Protocols
Experimental Protocols
The experimental data presented in this guide are based on established spectroscopic

techniques for analogous compounds.
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Infrared (IR) Spectroscopy: FT-IR spectra are typically recorded on a spectrometer in the

range of 4000-400 cm⁻¹. Solid samples can be analyzed using KBr pellets or an Attenuated

Total Reflectance (ATR) accessory.

Raman Spectroscopy: FT-Raman spectra are generally acquired using a spectrometer with a

laser excitation source (e.g., 1064 nm Nd:YAG). Data is collected in the range of 4000-100

cm⁻¹.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a

spectrophotometer, typically in the 200-800 nm range. The sample is dissolved in a UV-

transparent solvent, such as ethanol or acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are obtained

on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in

a deuterated solvent (e.g., CDCl₃), and chemical shifts are referenced to an internal standard

like tetramethylsilane (TMS).

Computational Methods
The predicted spectroscopic data were derived from a standard and widely accepted

computational chemistry workflow.

Geometry Optimization: The molecular structure of 3,5-Dimethoxybenzonitrile is first

optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-

311++G(d,p) basis set.[1] This provides the lowest energy conformation of the molecule.

Vibrational Frequency Calculations: Following optimization, harmonic vibrational frequencies

(for IR and Raman spectra) are calculated at the same level of theory. The results are often

scaled by an empirical factor to better match experimental values.[2]

UV-Vis Spectra Prediction: Electronic excitation energies and oscillator strengths are

calculated using Time-Dependent DFT (TD-DFT) with the B3LYP functional and a 6-

311++G(d,p) basis set, typically with a solvent model to simulate solution-phase spectra.[3]

[4]

NMR Chemical Shift Prediction: ¹H and ¹³C NMR chemical shifts are predicted using the

Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.
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[1] Calculated shielding tensors are converted to chemical shifts relative to a reference

compound (e.g., TMS).

Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of experimental

and predicted spectroscopic data, a fundamental process in structural chemistry.
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Workflow for Spectroscopic Data Cross-Validation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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